
2-Decyl-1,3-diethyl-2-thiopseudourea hydriodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Decyl-1,3-diethyl-2-thiopseudourea hydriodide is a chemical compound with the molecular formula C15H32N2S.HI and a molecular weight of 400.46 g/mol It is a derivative of thiourea, characterized by the presence of a decyl group, two ethyl groups, and a thiopseudourea moiety
Métodos De Preparación
The synthesis of 2-Decyl-1,3-diethyl-2-thiopseudourea hydriodide typically involves the reaction of decylamine with diethylthiocarbamoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, followed by the addition of hydriodic acid to form the hydriodide salt. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the final product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and consistency of the product.
Análisis De Reacciones Químicas
2-Decyl-1,3-diethyl-2-thiopseudourea hydriodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiopseudourea group is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-Decyl-1,3-diethyl-2-thiopseudourea hydriodide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiourea derivatives and other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Mecanismo De Acción
The mechanism of action of 2-Decyl-1,3-diethyl-2-thiopseudourea hydriodide involves its interaction with molecular targets such as enzymes and receptors. The thiourea moiety can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The decyl and ethyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets .
Comparación Con Compuestos Similares
Similar compounds to 2-Decyl-1,3-diethyl-2-thiopseudourea hydriodide include:
1,2-Dimethyl-2-thiopseudourea hydriodide: A thiourea derivative with similar chemical properties but different alkyl groups.
2-Benzyl-2-thiopseudourea hydrochloride: Another thiourea derivative with a benzyl group instead of a decyl group.
1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea: A compound with protective groups that can be removed under specific conditions.
The uniqueness of this compound lies in its specific alkyl groups and the hydriodide salt form, which may confer distinct chemical and biological properties compared to other thiourea derivatives.
Propiedades
Número CAS |
63680-31-9 |
|---|---|
Fórmula molecular |
C15H33IN2S |
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
decyl N,N'-diethylcarbamimidothioate;hydroiodide |
InChI |
InChI=1S/C15H32N2S.HI/c1-4-7-8-9-10-11-12-13-14-18-15(16-5-2)17-6-3;/h4-14H2,1-3H3,(H,16,17);1H |
Clave InChI |
JAIFLVNGKPIMHD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCSC(=NCC)NCC.I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


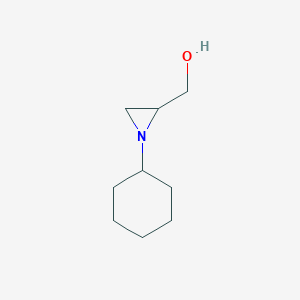
![2-ethyl-7-methoxy-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B15195217.png)

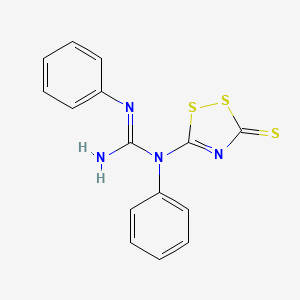
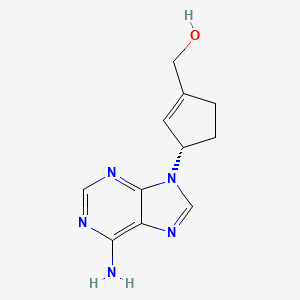
![9-chloro-2,3-dihydro-1H-chromeno[3,4-b][1,4]oxazin-5-one](/img/structure/B15195235.png)
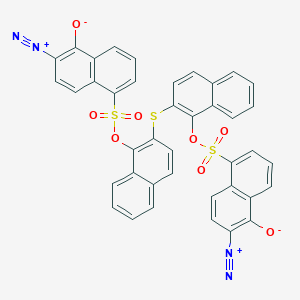
![(E)-but-2-enedioic acid;6-ethyl-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide](/img/structure/B15195241.png)
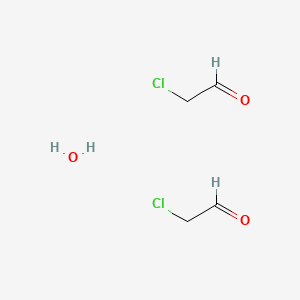
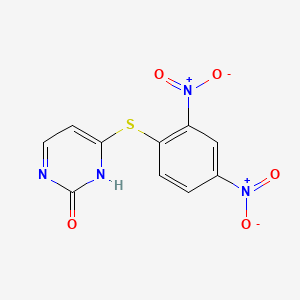
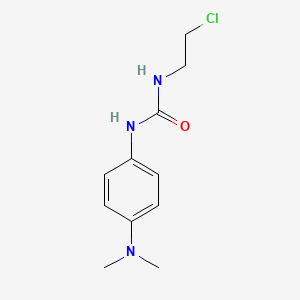
![2-[(2-Ethylhexyl)amino]ethanol](/img/structure/B15195280.png)
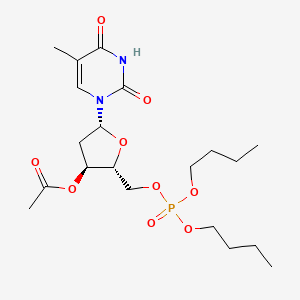
![(1S,2R,3R,5R)-3-(5,7-diaminotriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B15195285.png)
